molecular formula C17H24N2OS B2723187 2-mercapto-3-(7-methyloctyl)quinazolin-4(3H)-one CAS No. 731776-64-0

2-mercapto-3-(7-methyloctyl)quinazolin-4(3H)-one

Katalognummer B2723187
CAS-Nummer: 731776-64-0
Molekulargewicht: 304.45
InChI-Schlüssel: NBYDYDSKQJTYOU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Mercapto-3-(7-methyloctyl)quinazolin-4(3H)-one is a chemical compound with the molecular formula C17H24N2OS . Its IUPAC name is 3-(7-methyloctyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone . The compound has a molecular weight of 304.46 .


Molecular Structure Analysis

The InChI code for 2-Mercapto-3-(7-methyloctyl)quinazolin-4(3H)-one is 1S/C17H24N2OS/c1-13(2)9-5-3-4-8-12-19-16(20)14-10-6-7-11-15(14)18-17(19)21/h6-7,10-11,13H,3-5,8-9,12H2,1-2H3,(H,18,21) . This code provides a unique identifier for the molecular structure of this compound.


Physical And Chemical Properties Analysis

The compound is stored at 4°C under nitrogen .

Wissenschaftliche Forschungsanwendungen

Antimicrobial and Antifungal Activities

Research has highlighted the significant antimicrobial and antifungal properties of 2-mercaptoquinazolinone derivatives. For example, Alagarsamy et al. (2004) synthesized 2-mercapto-3-(substitutedmethylamino) quinazolin-4(3H)-ones and found them to exhibit notable antibacterial and antifungal activities against a range of pathogenic bacteria and fungi, as well as anti-HIV activity against HIV-1 (IIIB) and HIV-2 (ROD) in MT-4 cells (Alagarsamy et al., 2004). Similarly, El-Azab (2007) synthesized substituted 2-mercaptoquinazoline analogs that showed a broad spectrum of antimicrobial activity, indicating their potential as templates for further development into more potent antimicrobial agents (El-Azab, 2007).

Anti-Inflammatory Properties

Thorat et al. (2021) investigated the anti-inflammatory properties of new 4(3H)-quinazolinone derivatives, finding that these compounds displayed potential as anti-inflammatory agents through both in vitro and in vivo studies. This research opens avenues for the development of new therapeutic agents targeting inflammation-related disorders (Thorat et al., 2021).

Anticancer Activity

The potential anticancer activity of 2-mercaptoquinazolinone derivatives has also been explored. Khalil et al. (2003) synthesized a series of 2‐substituted mercapto‐3H‐quinazolines that showed significant in vitro anticancer activity, identifying several compounds as active anticancer agents. This highlights the therapeutic potential of these compounds in cancer treatment strategies (Khalil et al., 2003).

Antioxidant and Cytotoxic Activity

The antioxidant and cytotoxic activities of 2-mercaptoquinazolinone derivatives have been investigated, with findings suggesting significant therapeutic properties. Pele et al. (2022) developed hybrid molecules by derivatizing quinazolin-4(3H)-one with polyphenolic compounds, showing high antioxidant activity and cytotoxicity against cancerous cell types while being highly compatible with normal cells. This research underscores the importance of these compounds in developing treatments with antioxidant properties (Pele et al., 2022).

Enzyme Inhibition and Molecular Docking Studies

Studies on enzyme inhibition and molecular docking have demonstrated the utility of 2-mercaptoquinazolinone derivatives in targeting specific biological pathways. For example, El-Gazzar et al. (2017) designed, synthesized, and evaluated 2-mercapto-quinazolin-4-one analogues for their in vitro dihydrofolate reductase (DHFR) inhibition, antitumor, and antimicrobial activity, identifying compounds with significant activity. This work contributes to the understanding of the molecular basis of the therapeutic effects of these compounds (El-Gazzar et al., 2017).

Eigenschaften

IUPAC Name

3-(7-methyloctyl)-2-sulfanylidene-1H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2OS/c1-13(2)9-5-3-4-8-12-19-16(20)14-10-6-7-11-15(14)18-17(19)21/h6-7,10-11,13H,3-5,8-9,12H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBYDYDSKQJTYOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCCCCN1C(=O)C2=CC=CC=C2NC1=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-mercapto-3-(7-methyloctyl)quinazolin-4(3H)-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.